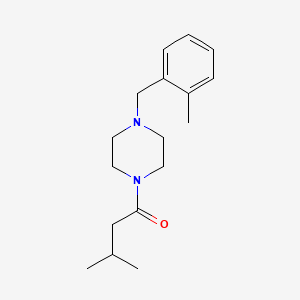
1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine, also known as MBMP, is a piperazine derivative that has been studied for its potential therapeutic properties. This compound has been synthesized using various methods and has been investigated for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. In
Mecanismo De Acción
The mechanism of action of 1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine is not fully understood, but it is believed to act on various neurotransmitter systems in the brain. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its potential antidepressant and anxiolytic effects. Additionally, it has been shown to inhibit the production of inflammatory cytokines, which may contribute to its potential anti-inflammatory effects.
Biochemical and Physiological Effects
1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine has been shown to have various biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which may contribute to its potential antidepressant and anxiolytic effects. Additionally, it has been shown to inhibit the production of inflammatory cytokines, which may contribute to its potential anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine has several advantages and limitations for lab experiments. One advantage is that it has been shown to have potential therapeutic properties that could be investigated further. Additionally, it can be synthesized using various methods, which allows for flexibility in experimental design. However, one limitation is that the mechanism of action of 1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine is not fully understood, which could make it difficult to design experiments to investigate its potential therapeutic properties.
Direcciones Futuras
There are several future directions for further research on 1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine. One area of interest is investigating its potential as an anti-inflammatory agent, as studies have shown promising results in this area. Additionally, further research could be conducted to better understand the mechanism of action of 1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine and how it interacts with various neurotransmitter systems in the brain. Finally, more research could be conducted to investigate the potential therapeutic properties of 1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine in various disease states.
Métodos De Síntesis
1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine can be synthesized using a variety of methods. One such method involves the reaction of 1-(2-methylbenzyl)piperazine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine. Other methods of synthesis include the reaction of 1-(2-methylbenzyl)piperazine with various acyl chlorides or anhydrides.
Aplicaciones Científicas De Investigación
1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine has been investigated for its potential therapeutic properties in various scientific research studies. It has been found to have potential as an anti-inflammatory agent, with studies showing that it can inhibit the production of inflammatory cytokines. Additionally, 1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine has been studied for its potential as an antidepressant and anxiolytic agent, with studies showing that it can increase the levels of serotonin and dopamine in the brain.
Propiedades
IUPAC Name |
3-methyl-1-[4-[(2-methylphenyl)methyl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-14(2)12-17(20)19-10-8-18(9-11-19)13-16-7-5-4-6-15(16)3/h4-7,14H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHIOMZPULJKHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644473 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




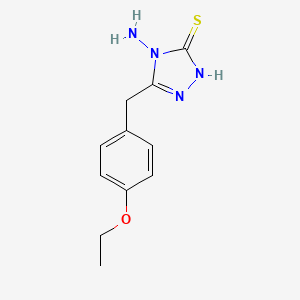
![ethyl (2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazol-5-yl)acetate](/img/structure/B5815696.png)


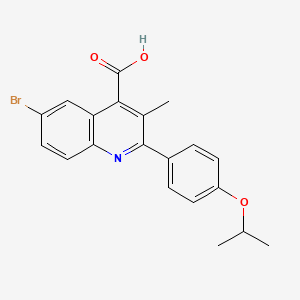
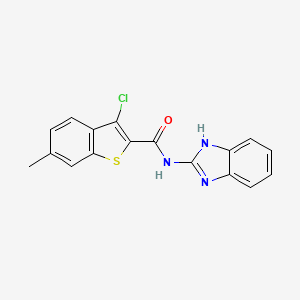
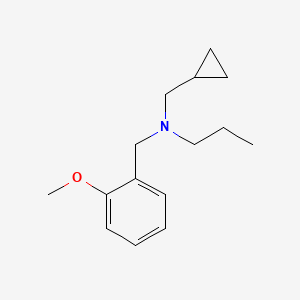

![N-{3-[(4-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5815749.png)
![4-[2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzenesulfinic acid](/img/structure/B5815757.png)
![2-[(2-fluorobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5815764.png)